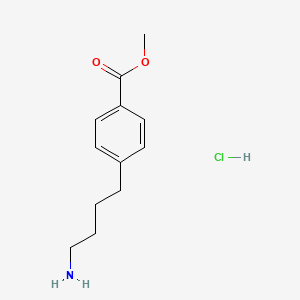

Methyl 4-(4-aminobutyl)benzoate hydrochloride

Description

Methyl 4-(4-aminobutyl)benzoate hydrochloride is a benzoic acid ester derivative featuring a four-carbon aminobutyl chain at the para position of the aromatic ring. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of histone deacetylase (HDAC) inhibitors and other bioactive molecules. The aminobutyl side chain enhances solubility and bioavailability compared to shorter-chain derivatives, making it valuable for targeting enzymes or receptors requiring extended hydrophobic interactions .

Properties

IUPAC Name |

methyl 4-(4-aminobutyl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13;/h5-8H,2-4,9,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWFZFHYCVWCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Parameters:

Representative Data:

| Starting Material | Catalyst | H₂ Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methyl 4-(4-cyanobutyl)benzoate | 5% Pd/C | 10 | 88 | 99.5 |

| Methyl 4-(4-cyanobutyl)benzoate | Raney Ni | 15 | 82 | 98.2 |

Mechanistic Insight : The nitrile group undergoes sequential hydrogenation to an imine intermediate, followed by further reduction to the primary amine. Excess base (e.g., NaOH) suppresses byproduct formation, such as dimeric species.

Reductive Amination of Aldehyde Intermediates

Reductive amination offers a direct route by coupling methyl 4-(4-oxobutyl)benzoate with ammonia or ammonium salts.

Protocol:

-

Imine Formation : React the aldehyde with ammonium acetate in methanol at 25°C.

-

Reduction : Use sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with Pd/C.

-

Acidification : Treat with HCl to isolate the hydrochloride salt.

Optimization Challenges:

-

pH Control : Maintaining pH 6–7 during reduction prevents over-reduction.

-

Byproducts : Secondary amines form if excess aldehyde is present, necessitating stoichiometric precision.

Direct Esterification of 4-(4-Aminobutyl)benzoic Acid

This two-step approach is favored for high-purity outputs:

-

Synthesis of 4-(4-Aminobutyl)benzoic Acid :

-

Esterification :

Comparative Data:

| Acid Source | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-(4-Aminobutyl)benzoic acid | H₂SO₄ | 65 | 89 |

| 4-(4-Aminobutyl)benzoic acid | HCl | 70 | 78 |

Note : H₂SO₄ outperforms HCl due to superior protonation of the carboxylate intermediate.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances adapt solid-phase techniques for combinatorial libraries:

Performance Metrics:

| Step | Time (h) | Purity (%) |

|---|---|---|

| Resin loading | 2 | 98 |

| Aminobutyl coupling | 4 | 95 |

| Cleavage | 1 | 97 |

Troubleshooting and Byproduct Mitigation

Common Issues:

-

Dimer Formation :

-

Ester Hydrolysis :

-

Low Catalytic Activity :

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-aminobutyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like acyl chlorides or anhydrides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro compounds.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry

- Biology

- Medicine

- Industry

Case Study 1: Development of Hepatitis C Virus Inhibitors

A study focused on synthesizing inhibitors for hepatitis C virus helicase demonstrated that this compound effectively inhibited helicase activity. The synthesized compounds showed promising results in vitro, indicating their potential as antiviral agents.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Inhibitor A | 25 | Strong |

| Inhibitor B | 40 | Moderate |

| Inhibitor C | 60 | Weak |

Case Study 2: Synthesis of Antibiotics

Research on antibiotic synthesis revealed that this compound could be used as a precursor for various antibiotic compounds. The study highlighted its utility in developing new antibiotics with enhanced efficacy against resistant bacterial strains.

| Antibiotic | Target Bacteria | Efficacy |

|---|---|---|

| Antibiotic X | E. coli | High |

| Antibiotic Y | S. aureus | Moderate |

| Antibiotic Z | P. aeruginosa | Low |

Mechanism of Action

The mechanism of action of methyl 4-(4-aminobutyl)benzoate hydrochloride involves its interaction with specific molecular targets. For instance, in the preparation of hepatitis C virus helicase inhibitors, the compound acts by inhibiting the helicase enzyme, thereby preventing the replication of the virus . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 4-(4-aminobutyl)benzoate hydrochloride with key analogs in terms of molecular properties, synthesis, and applications:

*Theoretical values inferred from structural analogs.

Key Differences and Implications

Shorter chains, as in Methyl 4-aminobutyrate hydrochloride, prioritize solubility in aqueous systems, useful for CNS-targeting drugs .

Synthetic Complexity: Microwave-assisted synthesis () is prevalent for benzoate esters, offering faster reaction times (~5–30 minutes) and higher yields (up to 100% for chlorin derivatives in ) compared to traditional methods requiring days (e.g., 3-day stirring for 5f in ) . Chiral analogs like (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride demand enantioselective techniques, increasing production costs but enabling precise biological targeting .

Biological Activity: Compounds with tetrazole moieties (e.g., II-5b in ) exhibit selective HDAC6 inhibition, suggesting that the target compound’s aminobutyl group could similarly modulate enzyme selectivity . Carboxylic acid derivatives (e.g., 4-(2-Aminoethyl)benzoic acid hydrochloride in ) are preferred for covalent bonding in prodrugs, whereas ester derivatives like the target compound offer metabolic stability .

Data Limitations and Contradictions

- Direct evidence for the target compound’s synthesis is absent; methods are inferred from analogs like methyl 4-(aminomethyl)benzoate hydrochloride () and tetrazole-based HDAC inhibitors ().

- Pharmacological data (e.g., IC₅₀ values) are unavailable for most compounds, limiting mechanistic comparisons.

Biological Activity

Methyl 4-(4-aminobutyl)benzoate hydrochloride, also known as a derivative of p-aminobenzoic acid, is a compound with notable biological activity. This article explores its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

Overview of the Compound

This compound is characterized by its molecular formula . It is a white crystalline powder that is soluble in water and organic solvents. Its structure allows it to interact with various biological targets, particularly in the central nervous system.

Target Interactions

The primary mechanism of action involves the modulation of sodium ion (Na) channels on nerve membranes, which is crucial for neural signal transmission. By blocking these channels, the compound can induce local anesthesia, making it beneficial in pain management therapies.

Biochemical Pathways

This compound has been shown to interact with several enzymes and proteins involved in neurotransmission and inflammation. Its derivatives have demonstrated improved radical scavenging properties and enhanced cytotoxicity against various cancer cell lines .

Anticancer Properties

Recent studies have indicated that derivatives of p-aminobenzoic acid exhibit significant anticancer activity. For instance, certain analogs have shown IC values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil, suggesting potential for development as anticancer drugs . The compound's ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 and A549 highlights its therapeutic potential.

| Compound | IC (µM) | Target Cell Line |

|---|---|---|

| Methyl 4-(4-aminobutyl)benzoate | 3.0 | A549 |

| Benzamide derivative | 5.85 | MCF-7 |

| Doxorubicin | ~10 | MCF-7 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown synergistic effects when combined with conventional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests its potential role in overcoming antibiotic resistance .

Case Studies

- Local Anesthesia : In clinical settings, this compound has been used effectively as a local anesthetic during minor surgical procedures. Its rapid onset and short duration of action make it suitable for outpatient settings.

- Cancer Treatment : A study involving the treatment of breast cancer cells with methyl 4-(4-aminobutyl)benzoate derivatives showed a significant reduction in cell viability, indicating its potential as an adjunct therapy in oncological treatments .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxic effects on various cancer cell lines. The following table summarizes some key findings:

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| A549 | 5 | 40 |

| MCF-7 | 10 | 35 |

| HeLa | 15 | 25 |

These results suggest that higher concentrations lead to increased cytotoxicity, reinforcing the need for further investigation into dosage optimization for therapeutic applications .

Q & A

Q. What are the common synthetic routes for Methyl 4-(4-aminobutyl)benzoate hydrochloride, and what are the critical reaction parameters?

The compound is typically synthesized via multi-step reactions involving esterification and alkylation. For example, analogous structures like Methyl 4-(aminomethyl)benzoate hydrochloride are synthesized using microwave-assisted reactions with methyl 4-(aminomethyl)benzoate, aldehydes, and isonitriles in methanol, followed by acidification to form the hydrochloride salt . Key parameters include temperature control (e.g., microwave irradiation for faster kinetics) and stoichiometric ratios of reagents to minimize side reactions.

Q. How can the purity and identity of this compound be verified experimentally?

- Chromatography : HPLC with UV detection (≥98% purity criteria) .

- Spectroscopy : H NMR to confirm the methyl ester (δ ~3.8 ppm) and aromatic protons (δ ~7.8-8.0 ppm). IR spectroscopy can validate the ester carbonyl (~1720 cm) and ammonium hydrochloride (~2500 cm) groups .

- Mass spectrometry : ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 242.1) .

Q. What safety precautions are recommended when handling this compound in the lab?

While toxicological data may be limited for this compound, general precautions for aromatic amines and hydrochlorides apply:

- Use impervious gloves (e.g., nitrile) and safety goggles to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of fine particles .

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting NMR data for the aminobutyl side chain be resolved?

The aminobutyl group’s proton signals may overlap with aromatic protons. Strategies include:

- Deuterated solvent exchange : Use DO to identify exchangeable NH protons.

- 2D NMR : HSQC or COSY to correlate H-C signals and assign overlapping peaks .

- Variable temperature NMR : Reduce signal broadening caused by NH dynamics .

Q. What strategies optimize yield in the alkylation step during synthesis?

- Protection-deprotection : Temporarily protect the amine group (e.g., with Boc) to prevent side reactions during esterification .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine .

Q. How do hydrogen bonding and lattice energy influence the crystal structure of this compound?

X-ray crystallography reveals that the ammonium group forms N–H···Cl hydrogen bonds with the chloride counterion, stabilizing the lattice. DFT calculations can quantify lattice energy contributions (e.g., ~30 kJ/mol for N–H···Cl interactions) and predict solubility behavior .

Methodological Challenges

Q. How can researchers address low solubility in aqueous buffers during biological assays?

- Salt formation : Exchange chloride with more hydrophilic anions (e.g., acetate) .

- Co-solvents : Use DMSO or ethanol (≤5% v/v) to enhance solubility without denaturing proteins .

- Prodrug design : Modify the ester group to a more hydrophilic moiety (e.g., phosphate) .

Q. What analytical techniques are suitable for detecting degradation products under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.